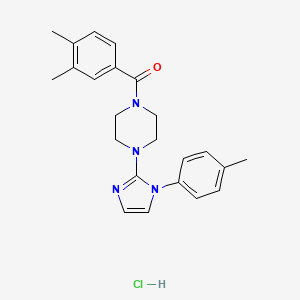
(3,4-dimethylphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dimethylphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O and its molecular weight is 410.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,4-dimethylphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄ClN₃O
- Molecular Weight : 321.77 g/mol
This compound features a piperazine moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, primarily in the fields of oncology and neuropharmacology. Below are key findings related to its biological activity:
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to piperazine derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) with IC50 values ranging from 2 µM to 5 µM .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 2.00 |
| Compound B | HepG2 | 5.00 |
| Doxorubicin | MCF-7 | 0.64 |
| Cisplatin | PC3 | 14.00 |
These findings suggest that the compound may act on specific molecular targets involved in cancer cell proliferation and survival.
The mechanism of action for this compound likely involves interaction with various receptors and enzymes. For example:
- Receptor Binding : The imidazole ring may facilitate binding to estrogen receptors, which are critical in breast cancer progression. Studies have shown that certain piperazine derivatives can modulate estrogen receptor activity, potentially inhibiting tumor growth .
Pharmacokinetics and ADMET Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds. Preliminary data suggest that this compound possesses favorable pharmacokinetic properties:
- Absorption : High solubility in physiological conditions.
- Distribution : Good tissue penetration due to lipophilicity.
- Metabolism : Likely undergoes hepatic metabolism with potential for active metabolites.
- Excretion : Primarily via renal pathways.
Case Studies and Research Findings
Recent research highlights the significance of this compound in therapeutic applications:
- Study on Anticancer Efficacy : A study published in 2023 highlighted the synthesis and evaluation of various piperazine derivatives, including this compound. The results indicated potent anti-proliferative effects against multiple cancer cell lines and outlined the structure-activity relationship (SAR) that could guide future drug design .
- Neuropharmacological Effects : Other studies have suggested potential neuroprotective effects of related compounds in models of neurodegeneration, indicating a broader spectrum of biological activity beyond anticancer properties .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.ClH/c1-17-4-8-21(9-5-17)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)20-7-6-18(2)19(3)16-20;/h4-11,16H,12-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKOYEDEYXVNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














